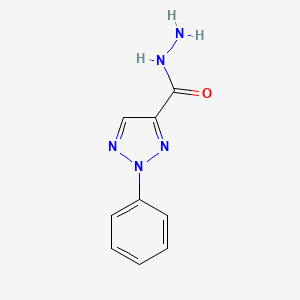
2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (Cu(I)) to improve yield and selectivity . The general synthetic route involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne to form the triazole ring.
- Introduction of the carbohydrazide group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, amines, and substituted triazole derivatives .
Scientific Research Applications
2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as xanthine oxidase by binding to the active site and preventing substrate access . Molecular docking studies have shown that the compound forms stable interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
Uniqueness
2-Phenyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Its ability to form stable interactions with various molecular targets makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
62289-78-5 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C9H9N5O/c10-12-9(15)8-6-11-14(13-8)7-4-2-1-3-5-7/h1-6H,10H2,(H,12,15) |
InChI Key |
QHDPUJMCRUPKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


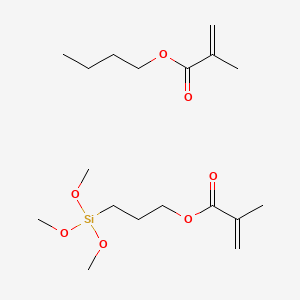
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
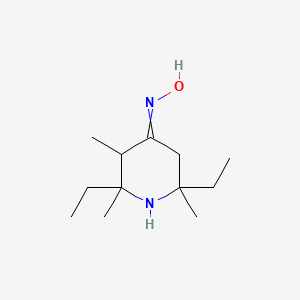
![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)
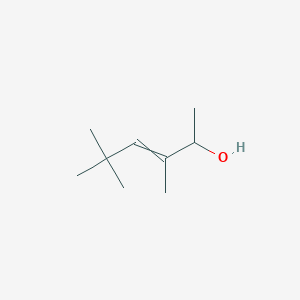
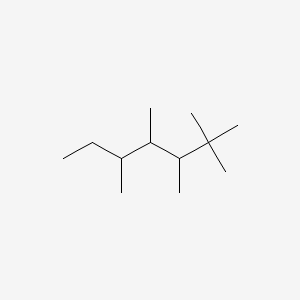

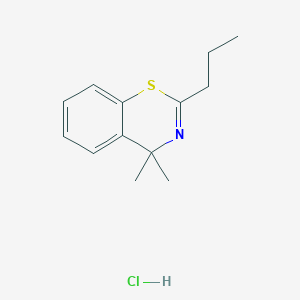
![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
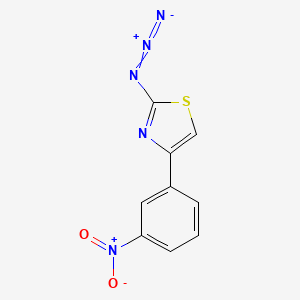
![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
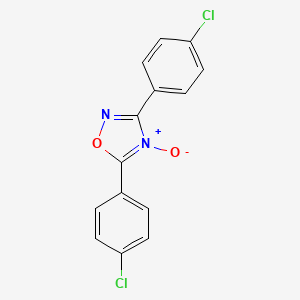
![Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B14549349.png)
